5-Chloro-3-(4-chlorophenyl)benzoic acid
Description
5-Chloro-3-(4-chlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the benzene rings
Properties
IUPAC Name |
3-chloro-5-(4-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMPSZSPORKSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689578 | |
| Record name | 4',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-59-8 | |
| Record name | 4',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-3-(4-chlorophenyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Chloro-3-(4-chlorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Similar in structure but with only one chlorine atom attached to the benzene ring.
2-(4-Chlorobenzoyl)benzoic acid: Another related compound with a different substitution pattern.
Uniqueness
5-Chloro-3-(4-chlorophenyl)benzoic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications compared to similar compounds.
Biological Activity
5-Chloro-3-(4-chlorophenyl)benzoic acid is an aromatic carboxylic acid notable for its biological activity, particularly in antimicrobial and antiviral applications. This article explores the compound's synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
5-Chloro-3-(4-chlorophenyl)benzoic acid features a benzoic acid backbone with chlorine substituents at the 5 and para positions of the phenyl group. Its chemical formula is . The presence of chlorine atoms enhances its lipophilicity, potentially influencing its biological activity.
Synthesis
The synthesis of 5-Chloro-3-(4-chlorophenyl)benzoic acid typically involves chlorination of benzoic acid derivatives. Various synthetic routes have been documented, emphasizing the efficiency of methods that yield high purity and yield rates.
Antimicrobial Activity
Research indicates that derivatives of 5-Chloro-3-(4-chlorophenyl)benzoic acid exhibit significant antimicrobial properties. A study evaluated several related compounds against various bacterial strains, demonstrating:
- Inhibition Zones : Compounds derived from similar structures showed inhibition zones ranging from 8 to 15 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antibiofilm Activity : The compound demonstrated moderate antibiofilm activity against Enterococcus faecium with a minimum biofilm eradication concentration (MBEC) value of 125 µg/mL .
Antiviral Activity
In addition to antimicrobial properties, derivatives of this compound have shown antiviral potential. For instance, studies have reported that certain sulfonamide derivatives derived from related structures exhibited anti-tobacco mosaic virus (TMV) activity, with inhibition rates reaching approximately 50% at specific concentrations .
Case Studies
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Antimicrobial Evaluation : A study conducted on new derivatives synthesized from 4-chlorobenzoic acid found that certain compounds exhibited promising antibacterial and antibiofilm activities without significant toxicity to aquatic organisms like Daphnia magna .
Compound Inhibition Zone (mm) MBEC (µg/mL) Compound 3 15 125 Compound 4 10 125 Compound 6a 8 N/A - Antiviral Screening : Another investigation into sulfonamide derivatives containing the thiadiazole moiety revealed that compounds derived from similar structures inhibited TMV effectively, showcasing the potential for agricultural applications .
Research Findings
The biological activity of 5-Chloro-3-(4-chlorophenyl)benzoic acid and its derivatives has been extensively studied. Key findings include:
- Toxicity Profiles : The toxicity of synthesized compounds varied significantly, with some exhibiting low toxicity while retaining antimicrobial properties .
- Mechanism of Action : In silico studies suggested that the mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
